1-methyl-3-(piperidin-2-yl)-1H-indole

physicochemical profiling drug-likeness isomer comparison

1-Methyl-3-(piperidin-2-yl)-1H-indole (CAS 1019115-21-9) is a heterocyclic building block with the molecular formula C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol. Structurally, it features an indole core bearing an N1-methyl group and a piperidin-2-yl substituent at the 3-position, forming a direct C–C bond between the indole C3 and the piperidine C2.

Molecular Formula C14H18N2
Molecular Weight 214.312
CAS No. 1019115-21-9
Cat. No. B2633656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(piperidin-2-yl)-1H-indole
CAS1019115-21-9
Molecular FormulaC14H18N2
Molecular Weight214.312
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3CCCCN3
InChIInChI=1S/C14H18N2/c1-16-10-12(13-7-4-5-9-15-13)11-6-2-3-8-14(11)16/h2-3,6,8,10,13,15H,4-5,7,9H2,1H3
InChIKeyQYXNFJAWCYVYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(piperidin-2-yl)-1H-indole (CAS 1019115-21-9): Chemical Identity and Structural Baseline for Procurement


1-Methyl-3-(piperidin-2-yl)-1H-indole (CAS 1019115-21-9) is a heterocyclic building block with the molecular formula C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol. Structurally, it features an indole core bearing an N1-methyl group and a piperidin-2-yl substituent at the 3-position, forming a direct C–C bond between the indole C3 and the piperidine C2 [1]. This scaffold is a member of the piperidinyl-indole family, which serves as a versatile precursor for alkaloid-like derivatives and has been employed in medicinal chemistry programs targeting serotonergic, cannabinoid, and complement factor B pathways [2][3]. Commercially, it is supplied as an oil with a purity of ≥95% (HPLC) .

Why the 2-Piperidyl Isomer of 1-Methyl-3-(piperidin-2-yl)-1H-indole Cannot Be Replaced by 3- or 4-Piperidyl Analogs


The regiochemistry of the piperidine attachment on the indole scaffold fundamentally alters the three-dimensional orientation of the basic nitrogen, which governs molecular recognition at biological targets. In the 2-piperidyl isomer (CAS 1019115-21-9), the nitrogen is positioned closer to the indole core compared to the 3-piperidyl (CAS 805196-99-0) and 4-piperidyl (CAS 52157-73-0) isomers, resulting in a distinct intramolecular distance between the indole NH/π-system and the piperidine basic center [1]. This geometric difference has been shown to affect hydrogen-bond donor-acceptor geometry and conformational flexibility, which are critical determinants of target binding and selectivity in piperidinyl-indole series [2]. Consequently, procurement decisions based solely on molecular formula (C₁₄H₁₈N₂) without specifying the piperidine attachment point risk introducing an isomer with divergent pharmacological or physicochemical properties [3].

Quantitative Differentiation of 1-Methyl-3-(piperidin-2-yl)-1H-indole from Its Closest Isomeric and Structural Analogs


Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) vs. 3-Piperidyl and 4-Piperidyl Isomers

The computed partition coefficient (XLogP3-AA = 2.2) and topological polar surface area (TPSA = 17 Ų) of 1-methyl-3-(piperidin-2-yl)-1H-indole differentiate it from the 3-piperidyl (XLogP3-AA = 2.4; TPSA = 20 Ų) and 4-piperidyl (XLogP3-AA = 2.5; TPSA = 20 Ų) isomers [1]. The reduced TPSA of the 2-piperidyl isomer reflects a more compact molecular shape, which may influence membrane permeability and CNS penetration potential relative to its regioisomers.

physicochemical profiling drug-likeness isomer comparison

Synthetic Accessibility via Direct Mannich Reaction in Water: A Green Chemistry Advantage

The piperidin-2-yl-indole scaffold can be synthesized via a Brønsted-acid-catalyzed direct Mannich reaction of indoles with α-nonsubstituted aliphatic cyclic imines in water, without requiring moisture-sensitive catalysts or pre-functionalized imines [1]. This aqueous methodology yields piperidin-2-yl-indoles (including N-methyl derivatives) in good yields, whereas the corresponding 3- and 4-piperidyl isomers require alternative multi-step sequences.

synthetic methodology green chemistry piperidin-2-yl-indole

Rotatable Bond Count: Conformational Restriction Relative to Methylene-Bridged Analogs

1-Methyl-3-(piperidin-2-yl)-1H-indole has only one rotatable bond (between indole C3 and piperidine C2), whereas common methylene-bridged analogs—such as AM2233 (1-[(1-methylpiperidin-2-yl)methyl]-1H-indole-3-yl)(2-iodophenyl)methanone—possess two or more rotatable bonds connecting the piperidine to the indole core [1]. The lower rotatable bond count restricts conformational freedom, potentially reducing the entropic penalty upon target binding and offering a more rigid pharmacophoric presentation.

conformational analysis ligand efficiency entropic penalty

Evidence-Based Application Scenarios for 1-Methyl-3-(piperidin-2-yl)-1H-indole in Research and Industrial Settings


CNS-Penetrant Lead Optimization Programs Requiring Low TPSA Scaffolds

When medicinal chemistry teams require an indole-piperidine building block with a TPSA below 20 Ų for blood-brain barrier penetration, 1-methyl-3-(piperidin-2-yl)-1H-indole (TPSA = 17 Ų) offers a measurable advantage over the 3- and 4-piperidyl isomers (TPSA = 20 Ų) [1]. This 15% reduction aligns with the ≤90 Ų TPSA threshold commonly cited for CNS drug design and can be exploited in early-stage fragment growing or scaffold replacement strategies targeting neurological or psychiatric indications.

Green Chemistry Synthesis of Alkaloid-Like Libraries

For combinatorial chemistry or parallel synthesis efforts, the ability to access piperidin-2-yl-indoles via a one-step Mannich reaction in water—without moisture-sensitive reagents—enables rapid library production with reduced solvent waste [1]. This contrasts with the multi-step sequences required for 3- and 4-piperidyl indole analogs and supports sustainable chemistry initiatives in both academic and industrial settings.

Complement Factor B Inhibitor Programs Using Conformationally Restricted Indole-Piperidine Cores

Patent literature identifies piperidinyl-indole derivatives as complement factor B inhibitors for treating C3 glomerulopathy and IgA nephropathy [1]. The single rotatable bond and rigid geometry of the 2-piperidyl isomer make it a suitable core for structure-based drug design targeting the complement factor B active site, where precise spatial orientation of the basic piperidine nitrogen is critical for binding.

Scaffold-Hopping from Cannabinoid Chemotypes to Conformationally Constrained Analogs

The direct C3–C2 indole-piperidine linkage in 1-methyl-3-(piperidin-2-yl)-1H-indole distinguishes it from the methylene-bridged cannabinoid chemotypes exemplified by AM2233 [1]. This structural difference provides a distinct vector for the basic nitrogen, enabling researchers to probe the effect of linker rigidity on CB1/CB2 receptor selectivity without the additional conformational freedom introduced by a methylene spacer.

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